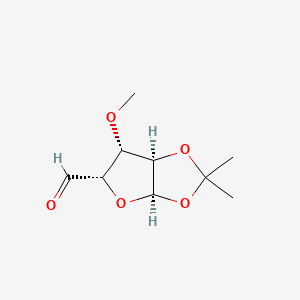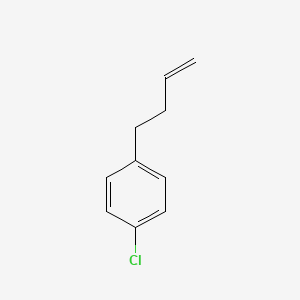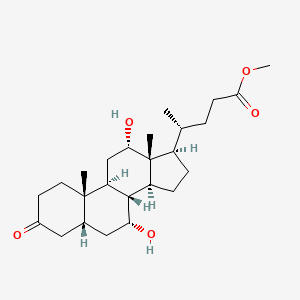![molecular formula C29H12N4 B1625422 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile CAS No. 622011-35-2](/img/structure/B1625422.png)
9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, and is further functionalized with four cyano groups at the 3,3’,6,6’ positions. This structure imparts the compound with distinct electronic and photophysical properties, making it valuable in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile typically involves a multi-step process starting from commercially available fluorene derivatives. A common synthetic route includes:
Formation of the Spiro Linkage: This step involves the reaction of fluorene with a suitable spiro-forming reagent under controlled conditions to form the spirobifluorene core.
Functionalization with Cyano Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups. Reagents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Halogenation, sulfonation, and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Drug Development: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as sensors and transistors.
Polymer Science: Incorporated into polymers to enhance their electronic properties and stability.
Mécanisme D'action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile exerts its effects is primarily related to its electronic structure. The spiro linkage and cyano groups influence the compound’s electron distribution, enhancing its ability to participate in electronic and photophysical processes. Molecular targets include various electronic devices and biological systems where the compound’s fluorescence and electronic properties can be exploited.
Comparaison Avec Des Composés Similaires
9,9’-Spirobi[9H-fluorene]: Lacks the cyano groups, resulting in different electronic properties.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[9H-fluorene]: Contains bromine atoms instead of cyano groups, affecting its reactivity and applications.
9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetraamine:
Uniqueness: 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly enhance its electron-withdrawing capability and influence its photophysical properties. This makes it particularly valuable in applications requiring strong electron acceptors and stable fluorescent materials.
Propriétés
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H12N4/c30-13-17-1-5-25-21(9-17)22-10-18(14-31)2-6-26(22)29(25)27-7-3-19(15-32)11-23(27)24-12-20(16-33)4-8-28(24)29/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZEWKLXVHPBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477612 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-35-2 |
Source


|
| Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)

![[(2R,3S,4S,5R)-3,4,5-triacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B1625357.png)


